REACTION_CXSMILES
|
[C:1]([CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][C:10]1=O)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:16]([O:21]CC)(=[O:20])[C:17]([CH3:19])=O.C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[C:1]([C:9]1[CH:14]=[C:13]([CH:12]=[CH:11][CH:10]=1)[CH:17]([CH3:19])[C:16]([OH:21])=[O:20])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1C(CCCC1)=O
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated at 150° for 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
There is removed that fraction which
|
Type
|
DISTILLATION
|
Details
|
distills at 1 mm (Hg up to 150°) and the residue
|
Type
|
TEMPERATURE
|
Details
|
is heated for 10 hours at 230° with 5 parts by weight of pyridine hydrochloride
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the raw
|
Type
|
CUSTOM
|
Details
|
reaction products
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
The residue which is obtained
|
Type
|
CUSTOM
|
Details
|
after evaporation of the solvent
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
The part which does not distil
|
Type
|
EXTRACTION
|
Details
|
is extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the ether solution is dried well over sodium sulfate and to the dried solution there
|
Type
|
ADDITION
|
Details
|
is added diethylamine until a clearly alkaline pH
|
Type
|
CUSTOM
|
Details
|
There thus precipitates
|
Type
|
ADDITION
|
Details
|
a mixture of diethylamine salts from which
|
Type
|
CUSTOM
|
Details
|
through fractional crystallization with hexane-ethyl acetate there
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C=1C=C(C(C(=O)O)C)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][C:10]1=O)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:16]([O:21]CC)(=[O:20])[C:17]([CH3:19])=O.C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[C:1]([C:9]1[CH:14]=[C:13]([CH:12]=[CH:11][CH:10]=1)[CH:17]([CH3:19])[C:16]([OH:21])=[O:20])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1C(CCCC1)=O
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated at 150° for 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
There is removed that fraction which
|
Type
|
DISTILLATION
|
Details
|
distills at 1 mm (Hg up to 150°) and the residue
|
Type
|
TEMPERATURE
|
Details
|
is heated for 10 hours at 230° with 5 parts by weight of pyridine hydrochloride
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the raw
|
Type
|
CUSTOM
|
Details
|
reaction products
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
The residue which is obtained
|
Type
|
CUSTOM
|
Details
|
after evaporation of the solvent
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
The part which does not distil
|
Type
|
EXTRACTION
|
Details
|
is extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the ether solution is dried well over sodium sulfate and to the dried solution there
|
Type
|
ADDITION
|
Details
|
is added diethylamine until a clearly alkaline pH
|
Type
|
CUSTOM
|
Details
|
There thus precipitates
|
Type
|
ADDITION
|
Details
|
a mixture of diethylamine salts from which
|
Type
|
CUSTOM
|
Details
|
through fractional crystallization with hexane-ethyl acetate there
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C=1C=C(C(C(=O)O)C)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][C:10]1=O)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:16]([O:21]CC)(=[O:20])[C:17]([CH3:19])=O.C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[C:1]([C:9]1[CH:14]=[C:13]([CH:12]=[CH:11][CH:10]=1)[CH:17]([CH3:19])[C:16]([OH:21])=[O:20])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1C(CCCC1)=O
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated at 150° for 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
There is removed that fraction which
|
Type
|
DISTILLATION
|
Details
|
distills at 1 mm (Hg up to 150°) and the residue
|
Type
|
TEMPERATURE
|
Details
|
is heated for 10 hours at 230° with 5 parts by weight of pyridine hydrochloride
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the raw
|
Type
|
CUSTOM
|
Details
|
reaction products
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
The residue which is obtained
|
Type
|
CUSTOM
|
Details
|
after evaporation of the solvent
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
The part which does not distil
|
Type
|
EXTRACTION
|
Details
|
is extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the ether solution is dried well over sodium sulfate and to the dried solution there
|
Type
|
ADDITION
|
Details
|
is added diethylamine until a clearly alkaline pH
|
Type
|
CUSTOM
|
Details
|
There thus precipitates
|
Type
|
ADDITION
|
Details
|
a mixture of diethylamine salts from which
|
Type
|
CUSTOM
|
Details
|
through fractional crystallization with hexane-ethyl acetate there
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C=1C=C(C(C(=O)O)C)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][C:10]1=O)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:16]([O:21]CC)(=[O:20])[C:17]([CH3:19])=O.C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[C:1]([C:9]1[CH:14]=[C:13]([CH:12]=[CH:11][CH:10]=1)[CH:17]([CH3:19])[C:16]([OH:21])=[O:20])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1C(CCCC1)=O
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated at 150° for 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
There is removed that fraction which
|
Type
|
DISTILLATION
|
Details
|
distills at 1 mm (Hg up to 150°) and the residue
|
Type
|
TEMPERATURE
|
Details
|
is heated for 10 hours at 230° with 5 parts by weight of pyridine hydrochloride
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the raw
|
Type
|
CUSTOM
|
Details
|
reaction products
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
The residue which is obtained
|
Type
|
CUSTOM
|
Details
|
after evaporation of the solvent
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
The part which does not distil
|
Type
|
EXTRACTION
|
Details
|
is extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the ether solution is dried well over sodium sulfate and to the dried solution there
|
Type
|
ADDITION
|
Details
|
is added diethylamine until a clearly alkaline pH
|
Type
|
CUSTOM
|
Details
|
There thus precipitates
|
Type
|
ADDITION
|
Details
|
a mixture of diethylamine salts from which
|
Type
|
CUSTOM
|
Details
|
through fractional crystallization with hexane-ethyl acetate there
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C=1C=C(C(C(=O)O)C)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |